

Application Notes & Protocols: Analytical Methods for the Characterization of Thiazole Compounds

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Compound of Interest

Compound Name: Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

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Introduction

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a fundamental structural motif in a vast array of pharmacologically significant molecules, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2][3][4] The precise characterization of novel thiazole derivatives is a critical step in drug discovery and development, ensuring structural integrity, purity, and the elucidation of structure-activity relationships (SAR).[2] This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize thiazole compounds, including chromatographic and spectroscopic methods.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of synthesized thiazole compounds and for quantitative analysis.[5][6] Reversed-phase HPLC (RP-HPLC) is the most common modality, separating compounds based on their hydrophobicity.[7]

Application Note: Purity Determination and Quantification

HPLC with UV detection is a robust method for determining the percentage purity of a thiazole derivative by measuring the area of the main peak relative to impurity peaks.^[8] For quantitative studies, a calibration curve is constructed using standard solutions of known concentrations. A modified derivatization-QueChERS method coupled with HPLC-MS/MS can be used for measuring thiazole residues in complex matrices like food samples.^[9]

Experimental Protocol: RP-HPLC-UV Analysis of a Novel Aminothiazole

This protocol is adapted for the general analysis of novel aminothiazole compounds.^[8]

1.2.1 Instrumentation and Materials

- HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm).^[8]
- HPLC-grade acetonitrile and methanol.^[8]
- HPLC-grade water.
- Orthophosphoric acid (OPA) or Formic acid (for MS compatibility).^{[8][10]}
- Sample: Synthesized thiazole derivative.

1.2.2 Preparation of Solutions

- Mobile Phase A: Prepare a 0.1% v/v solution of orthophosphoric acid in HPLC-grade water.
- Mobile Phase B: Prepare a 0.1% v/v solution of orthophosphoric acid in acetonitrile.
- Mobile Phase Composition: For isocratic elution, premix Mobile Phase A and B. A common starting ratio is 55% A and 45% B.^[8] For gradient elution, these are used as separate solvent lines.

- **Standard Solution:** Accurately weigh and dissolve the thiazole reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve (e.g., 0.010-0.040 mg/mL).[\[11\]](#)
- **Sample Solution:** Dissolve the synthesized thiazole compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.25 µm or 0.45 µm membrane filter before injection.[\[11\]](#)

1.2.3 Chromatographic Conditions

- **Column:** Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm).[\[8\]](#)
- **Mobile Phase:** 55% 0.1% OPA in water: 45% 0.1% OPA in acetonitrile.[\[8\]](#)
- **Flow Rate:** 1.0 mL/min.[\[8\]](#)[\[11\]](#)
- **Injection Volume:** 20 µL.[\[11\]](#)
- **Column Temperature:** Ambient.[\[11\]](#)
- **Detection Wavelength:** Scan for maximum absorbance (λ_{max}); for many aminothiazoles, 272 nm is appropriate.[\[8\]](#)

1.2.4 Data Analysis

- **Purity:** Calculate the area percentage of the main peak from the chromatogram.
- **Quantification:** Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of the unknown sample using its peak area and the linear regression equation from the calibration curve.

Data Presentation: HPLC Parameters for Thiazole Analysis

Compound/ Derivative	Column	Mobile Phase	Flow Rate (mL/min)	Detection (nm)	Reference
Thiazole	Newcrom R1	Acetonitrile, Water, Phosphoric Acid	Not Specified	Not Specified	[10]
(3-(2,4- dichlorophen yl)-3,3a5,6- tetrahydro- 5,6-diphenyl- 2H- pyrazolo[3,4- d]thiazole)	Phenomenex C18 (250x4.6mm, 5µm)	Water:Metha nol (30:70)	1.0	238	[11]
Novel Aminothiazol e (21MAT)	Phenomenex ® Luna C18 (50x4.6mm, 5µm)	55% 0.1% OPA in Water, 45% 0.1% OPA in Acetonitrile	1.0	272	[8]
Zinc-thiazole (as AMT derivative)	Not Specified	Not Specified	Not Specified	HPLC- MS/MS	[9]

Spectroscopic Methods: NMR and FT-IR

Spectroscopic techniques are indispensable for the structural elucidation of thiazole compounds. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies characteristic functional groups.

Application Note: Structural Elucidation

^1H NMR and ^{13}C NMR spectra are used to confirm the proposed structures of newly synthesized thiazole derivatives.[\[12\]](#)[\[13\]](#) Chemical shifts, signal multiplicities, and coupling constants provide definitive evidence for the arrangement of atoms. For example, the proton at

the C5 position of the thiazole ring often appears as a characteristic singlet in the ^1H -NMR spectrum.[12][14] FT-IR analysis confirms the presence of key functional groups (e.g., C=N, N-H, C=O) and the successful formation of the thiazole ring.[14][15]

Experimental Protocol: NMR and FT-IR Analysis

2.2.1 Instrumentation and Materials

- NMR Spectrometer (e.g., 300 or 500 MHz).
- FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- NMR solvents (e.g., DMSO- d_6 , CDCl_3).[15][16]
- Sample: Purified thiazole derivative.

2.2.2 NMR Sample Preparation and Acquisition

- Dissolve 5-10 mg of the purified thiazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra (Fourier transform, phase correction, baseline correction, and integration).
- Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

2.2.3 FT-IR Sample Preparation and Acquisition

- Place a small amount of the solid thiazole compound directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the spectrum, typically in the range of 4000–400 cm^{-1} . [17]
- Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Data Presentation: Characteristic Spectroscopic Data for Thiazole Derivatives

Table 2.1: ^1H NMR and ^{13}C NMR Chemical Shifts (δ , ppm) for a Representative Thiazole Derivative (Z)-3-benzyl-2-(2-(2,4-dinitrophenyl)hydrazinylidene)-4-methyl-2,3-dihydrothiazole in DMSO- d_6 [\[14\]](#)[\[15\]](#)

Group	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)
CH_3	1.98 (s)	13.7
Benzyl- CH_2	5.00 (s)	47.1
Thiazole-H5	6.42 (s)	94.5
Thiazole-C4	-	135.1
Thiazole-C2	-	164.1
Hydrazono-NH	10.38 (s)	-

Table 2.2: FT-IR Characteristic Absorption Bands (cm^{-1}) for Thiazole Derivatives

Functional Group	Vibration	Typical Wavenumber (cm^{-1})	Reference
Hydrazo-NH	Stretching	3286	[14] [15]
Aromatic C-H	Stretching	3085	[14] [15]
Aliphatic C-H	Stretching	2978	[14] [15]
C=N (Thiazole Ring)	Stretching	1609 - 1591	[14] [15] [18]
Aromatic C=C	Stretching	1548	[14] [15]
Amide C=O	Stretching	1698 - 1659	[18]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of thiazole compounds and for obtaining structural information through fragmentation analysis. Electrospray ionization (ESI) is a common soft ionization technique used for these molecules. [\[12\]](#)[\[19\]](#)

Application Note: Molecular Weight Confirmation and Fragmentation

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition of a synthesized thiazole derivative.[\[19\]](#) Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, providing valuable clues about the compound's structure. Thiazole compounds often exhibit characteristic fragmentation patterns, such as the loss of N₂, which can aid in distinguishing between isomers.[\[20\]](#)[\[21\]](#)

Experimental Protocol: ESI-MS Analysis

3.2.1 Instrumentation and Materials

- Mass spectrometer with an ESI source (e.g., TOF, Orbitrap, or Quadrupole).
- Syringe pump or HPLC system for sample introduction.
- MS-grade solvents (e.g., methanol, acetonitrile, water).
- MS-grade formic acid or ammonium formate.
- Sample: Purified thiazole derivative.

3.2.2 Sample Preparation and Infusion

- Prepare a dilute solution of the thiazole compound (approx. 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

- Alternatively, the sample can be introduced via an LC-MS system following chromatographic separation.

3.2.3 Mass Spectrometric Conditions

- Ionization Mode: Positive ESI ($[M+H]^+$) is common.
- Capillary Voltage: Typically 3-5 kV.
- Drying Gas (N_2): Set to an appropriate temperature and flow rate (e.g., 300 °C, 8 L/min).
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
- Fragmentation (for MS/MS): Select the $[M+H]^+$ ion and apply collision-induced dissociation (CID) energy to generate fragment ions.

Data Presentation: Mass Spectrometry Data for Thiazole Derivatives

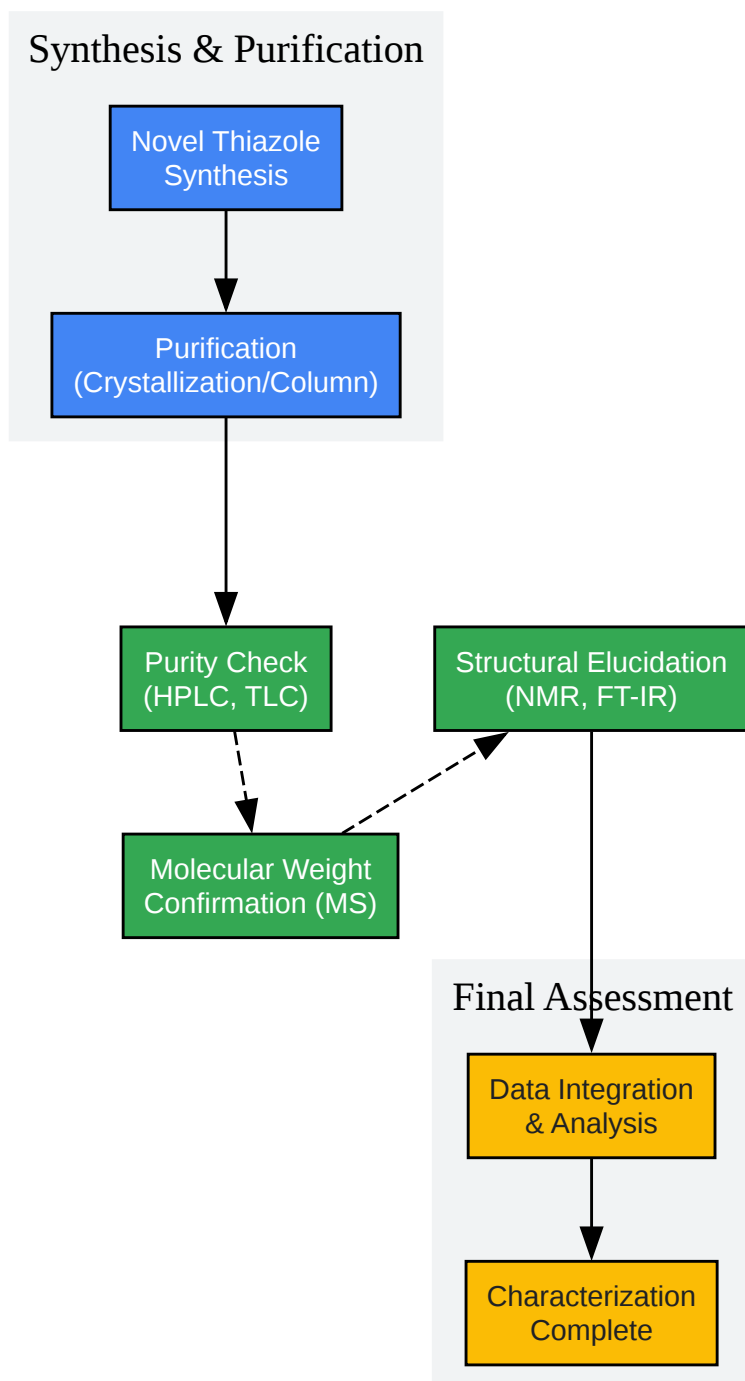
Compound/ Derivative	Molecular Formula	Ionization Mode	Observed m/z ([M] ⁺ or [M+H] ⁺)	Key Fragments (m/z)	Reference
(Z)-3-benzyl- 2-(2-(2,4- dinitrophenyl) hydrazinylide ne)-4-methyl- 2,3- dihydrothiazol e	C ₁₇ H ₁₅ N ₅ O ₄ S	EI (70 eV)	385 (M ⁺)	Not specified	[15]
5-(4- methylphenyl) -2-amino- thiazole derivative	C ₁₆ H ₁₅ N ₃ S	EI	299 (M ⁺)	225	[22]
5-(4- methoxyphen yl)-2-amino- thiazole derivative	C ₁₆ H ₁₅ N ₃ O ₂ S	EI	315 (M ⁺)	Not specified	[22]
Azo-thiazole derivative 3a	Not specified	ESI	332.02 ([M- H] ⁺)	Not specified	[19]
Azo-thiazole derivative 3b	Not specified	ESI	381.04 ([M- H] ⁺)	Not specified	[19]

Visualized Workflows and Pathways

Diagrams are essential for visualizing complex analytical workflows and the biological context of drug candidates.

General Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized thiazole compound.

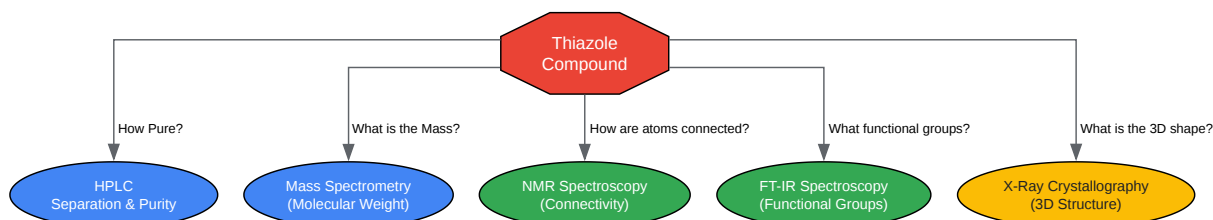


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Caption: A typical workflow for the synthesis and analytical characterization of thiazole compounds.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information for full characterization.



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Caption: Interrelationship of analytical techniques for comprehensive thiazole characterization.

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